Methyl 2-(aminomethyl)-5-iodobenzoate
Description
Significance as a Building Block in Complex Organic Synthesis
The utility of Methyl 2-(aminomethyl)-5-iodobenzoate as a building block stems from the orthogonal reactivity of its three primary functional groups. This multi-functionality allows chemists to perform sequential chemical transformations with high selectivity, building molecular complexity in a controlled manner.
The Aryl Iodide Group: The carbon-iodine bond is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions. This makes the iodine atom an exceptionally valuable handle for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a wide array of palladium-catalyzed reactions, including the Suzuki, Heck, Sonogashira, Kumada, and Negishi couplings. nih.gov These reactions are cornerstones of modern organic synthesis, used to construct biaryl systems, conjugate enynes, and append various alkyl or aryl substituents, which are common motifs in pharmaceuticals and functional materials. nih.gov Hypervalent iodine reagents are also noted for their utility in palladium-catalyzed transformations, acting as both strong electrophiles and powerful oxidizing agents. nih.govresearchgate.net
The Aminomethyl Group: The primary aliphatic amine of the aminomethyl moiety serves as a potent nucleophile and a basic center. researchgate.net This group can be readily acylated to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or used as a key component in the synthesis of nitrogen-containing heterocycles. bohrium.commdpi.com The aminomethyl motif is a common feature in many bioactive molecules and approved drugs, often acting as a critical linker or pharmacophore. researchgate.net
The Methyl Ester Group: The methyl ester provides another site for modification. It can be easily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides (a common linkage in biologically active compounds) or undergo other transformations characteristic of this functional group. researchgate.net
This combination of reactive sites in a single, pre-functionalized molecule allows for the rapid diversification of molecular scaffolds, making it an ideal starting material for creating libraries of compounds for screening and optimization in drug discovery and other areas.
| Functional Group | Chemical Class | Key Reactions | Significance in Synthesis |
| Iodo | Aryl Halide | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille, Negishi, Carbonylation | Provides a reactive site for C-C and C-heteroatom bond formation via cross-coupling, enabling significant skeletal elaboration. nih.govorganic-chemistry.org |
| Aminomethyl | Primary Amine | Acylation, Sulfonylation, Alkylation, Reductive Amination, Heterocycle formation | Acts as a nucleophile and a basic handle for introducing nitrogen-containing functionalities and building heterocyclic systems. researchgate.netmdpi.com |
| Methyl Ester | Carboxylate Ester | Saponification (Hydrolysis), Amidation, Reduction, Grignard reaction | Can be converted to a carboxylic acid for further coupling, reduced to an alcohol, or transformed into other functional groups. researchgate.net |
Strategic Position of the Compound within Functionalized Aryl Systems
The specific 1,2,4-substitution pattern of this compound is strategically important for its application in the synthesis of complex targets. Functionalized aromatic scaffolds are considered "privileged templates" in medicinal chemistry due to their prevalence in successful drug molecules and their ability to interact with biological targets through various non-covalent interactions. nih.govresearchgate.net
The spatial relationship of the substituents on the benzene (B151609) ring dictates the potential for both intramolecular reactions and the orientation of appended molecular fragments.
Ortho-Relationship: The adjacent (ortho) positioning of the aminomethyl and methyl ester groups can be exploited to synthesize bicyclic systems. For example, intramolecular cyclization could lead to the formation of lactam rings, a common core in many pharmaceutical agents.
Para-Relationship: The aminomethyl group is positioned para to the iodine atom. This arrangement is highly advantageous for creating molecules with a defined vector. For instance, in drug design, the aminomethyl group could be used to attach a solubilizing group or a linker to a polymer, while the iodo group serves as the attachment point for a pharmacophore that will interact with a biological target. This clear separation of functionality allows for systematic structure-activity relationship (SAR) studies.
The use of a pre-functionalized building block like this compound offers a distinct advantage over other synthetic strategies, such as direct C-H functionalization. While C-H functionalization is a powerful tool for modifying molecules, achieving specific regioselectivity on a multi-substituted ring can be challenging. rsc.org By starting with a compound where the functional groups are already in the desired positions, chemists can avoid issues with isomeric mixtures and ensure that subsequent synthetic steps proceed with high regiochemical fidelity.
Methodological Context for Investigating Halogenated Aminobenzoates
The synthesis and study of halogenated aminobenzoates like this compound involve a range of established and advanced chemical methodologies.
Synthesis: A plausible synthetic route to the title compound could involve the nucleophilic substitution of a precursor like Methyl 2-(bromomethyl)-5-iodobenzoate with an appropriate nitrogen source, such as sodium azide (B81097) followed by catalytic hydrogenation to yield the primary amine. sigmaaldrich.comnih.gov More broadly, the synthesis of related halogenated aminobenzoates often begins with commercially available aminobenzoic acids or their esters, followed by regioselective halogenation and subsequent functional group interconversions. researchgate.netnih.gov Enzymatic halogenation using haloperoxidases is also emerging as a more environmentally friendly alternative to traditional chemical methods. nih.govrsc.org
Characterization and Analysis: A suite of analytical techniques is essential for the structural confirmation and purity assessment of these compounds.
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the primary tool for elucidating the precise molecular structure and confirming the position of the substituents on the aromatic ring. mdpi.com Infrared (IR) spectroscopy is used to verify the presence of key functional groups, such as the amine (N-H) and ester carbonyl (C=O) stretches. mdpi.com Mass Spectrometry (MS) confirms the molecular weight and can provide fragmentation data that supports the proposed structure.
Chromatography: Techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) are used to separate the compound from reaction mixtures and assess its purity. nih.govcdc.gov
Elemental and Isotopic Analysis: Advanced methods may be employed for more detailed investigation. For instance, Liquid Chromatography/Isotope Ratio Mass Spectrometry (LC/IRMS) can be used to study reaction mechanisms involving halogenated benzoates by tracking isotopic fractionation. nih.gov Other analytical methods can be used for the specific determination of halogens in biological or environmental samples. researchgate.net
These methodological approaches provide the foundation for synthesizing, purifying, and understanding the chemical behavior of this compound, thereby enabling its effective use in research.
| Property | Data |
| Chemical Formula | C₉H₁₀INO₂ |
| Molecular Weight | 291.09 g/mol |
| Appearance | (Predicted) Off-white to yellow solid |
| Boiling Point | (Predicted) ~360-370 °C (based on related structures) sigmaaldrich.com |
| Key Functional Groups | Primary Amine, Methyl Ester, Aryl Iodide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(aminomethyl)-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUDXSZDIUEGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661033 | |
| Record name | Methyl 2-(aminomethyl)-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131587-34-2 | |
| Record name | Benzoic acid, 2-(aminomethyl)-5-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131587-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(aminomethyl)-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Aminomethyl 5 Iodobenzoate and Analogues
Retrosynthetic Analysis for Targeted Synthesis of Methyl 2-(aminomethyl)-5-iodobenzoate
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis primarily focuses on the disconnection of the key functional groups: the aminomethyl, the methyl ester, and the iodo substituent.
Disconnection Strategies for Amine and Ester Functionalities
The primary disconnection points for the amine and ester functionalities involve breaking the C-N bond of the aminomethyl group and the C-O bond of the methyl ester. A common strategy for the aminomethyl group is to trace it back to a more stable precursor, such as a hydroxymethyl, bromomethyl, or azidomethyl group. The synthesis of 5-(aminomethyl)-2'-deoxyuridine, for example, has been achieved through the catalytic hydrogenation of a 5-(azidomethyl) precursor, which in turn was synthesized from a 5-(bromomethyl) intermediate. nih.gov This suggests a plausible retrosynthetic pathway where the aminomethyl group of the target molecule is derived from an azidomethyl or a related electrophilic benzylic species.
The methyl ester functionality can be retrosynthetically disconnected to a carboxylic acid. This carboxylic acid can then be esterified in a forward sense, often in the final stages of the synthesis to avoid potential side reactions with the ester group during other transformations.
Retrosynthetic Approaches for Aryl Iodide Introduction
The introduction of the iodine atom at the 5-position of the benzoate (B1203000) ring is a critical step. Retrosynthetically, the C-I bond can be disconnected, leading to a precursor molecule that can undergo iodination. Common methods for the introduction of an aryl iodide include electrophilic aromatic substitution using an iodine source, or a Sandmeyer-type reaction on an appropriately positioned amino group.
A plausible retrosynthetic approach for a related class of compounds, 3-amino-5-halo-2-iodobenzoates, involves the diazotization of a C2-amino group followed by treatment with an iodide salt to introduce the iodine atom. researchgate.net This strategy could be adapted for the synthesis of this compound, where an amino group is strategically placed at the 2-position of a precursor, which is later transformed into the aminomethyl group.
Convergent Synthetic Pathways for this compound
Convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, often offers greater efficiency and flexibility compared to linear approaches. For this compound, two primary convergent strategies can be envisioned: aminomethylation of a pre-iodinated benzoate scaffold, or iodination of an aminomethylated benzoate precursor.
Aminomethylation Reactions on Iodinated Benzoate Scaffolds
This approach involves the introduction of the aminomethyl group onto a benzoate ring that already contains the iodine atom at the 5-position and the methyl ester at the 1-position. A direct C-H aminomethylation would be an ideal strategy. While not demonstrated on this specific substrate, iodine-catalyzed C-H aminomethylation of phenols has been developed, suggesting the potential for similar methodologies on other activated aromatic systems. rsc.org
Alternatively, a more classical approach would involve the functionalization of a pre-existing group at the 2-position. For instance, a methyl 2-bromo-5-iodobenzoate could undergo a series of reactions to introduce the aminomethyl group, potentially through a cyanomethyl or nitromethyl intermediate.
| Starting Material | Reagent(s) | Intermediate | Final Product |
| Methyl 5-iodosalicylate | 1. Protection of phenol (B47542) 2. Mitsunobu or Williamson ether synthesis with a protected aminomethyl equivalent | Protected aminomethyl ether | This compound |
| Methyl 2-bromo-5-iodobenzoate | 1. Cyanide displacement 2. Reduction of nitrile | Methyl 2-(cyanomethyl)-5-iodobenzoate | This compound |
Introduction of Iodine Atom onto Aminomethylated Benzoate Precursors
In this alternative convergent strategy, the aminomethyl and methyl ester functionalities are first established on the benzene (B151609) ring, followed by the introduction of the iodine atom at the 5-position. This approach requires careful consideration of the directing effects of the existing substituents. The aminomethyl group (or a protected version) and the methyl ester are both ortho-, para-directing. However, the presence of two activating groups could lead to a mixture of products upon electrophilic iodination.
A more controlled method would involve a directed ortho-metalation approach, where a directing group at the 2-position (such as a protected amine) directs a metalating agent to the 6-position, followed by quenching with an iodine source. However, achieving regioselective iodination at the 5-position would likely require a more elaborate strategy, possibly involving a blocking group or starting from a precursor with a pre-installed directing group at a different position.
A synthetic route for 3-amino-5-halo-2-iodobenzoates started from commercially available 2-aminobenzoates, which were first nitrated at the 3-position, followed by conversion of the 2-amino group to an iodide, and finally reduction of the nitro group. researchgate.net This multi-step sequence highlights a potential pathway where an amino group is used as a precursor for the iodide, although the regiochemistry for the target molecule would be different.
| Starting Material | Reagent(s) | Intermediate | Final Product |
| Methyl 2-(aminomethyl)benzoate | 1. Protection of amine 2. Electrophilic iodination | Protected this compound | This compound |
| 2-Amino-5-halobenzoates | 1. Nitration 2. Diazotization/Iodination 3. Reduction of nitro group | 3-Amino-5-halo-2-iodobenzoates | (Analogue) |
Metal-Catalyzed Transformations for Constructing this compound and its Derivatives
Metal-catalyzed reactions offer powerful tools for the formation of C-C and C-heteroatom bonds, and they can be instrumental in the synthesis of complex molecules like this compound.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, could be employed to further functionalize the aryl iodide of this compound, leading to a diverse range of derivatives. For example, a Suzuki coupling with a boronic acid could introduce a new carbon-carbon bond at the 5-position.
Furthermore, metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, could be envisioned for the synthesis of analogues where the aminomethyl group is replaced by a different nitrogen-containing substituent. While not directly involved in the construction of the target molecule itself, these transformations are crucial for building a library of related compounds for structure-activity relationship studies.
The development of novel synthetic routes towards related compounds, such as 3-amino-5-halo-2-iodobenzoates, underscores the importance of these versatile starting materials in the synthesis of pharmaceuticals. researchgate.net The strategic application of metal-catalyzed transformations on such scaffolds can significantly expand the accessible chemical space.
| Reaction Type | Catalyst | Reactants | Product Type |
| Suzuki Coupling | Pd(0) complex | This compound, Arylboronic acid | 5-Aryl-2-(aminomethyl)benzoate derivative |
| Heck Reaction | Pd(0) complex | This compound, Alkene | 5-Alkenyl-2-(aminomethyl)benzoate derivative |
| Sonogashira Coupling | Pd(0)/Cu(I) | This compound, Terminal alkyne | 5-Alkynyl-2-(aminomethyl)benzoate derivative |
| Buchwald-Hartwig Amination | Pd(0) complex | Aryl halide, Amine | Aryl amine derivative |
Cross-Coupling Reactions Involving the Aryl Iodide Moiety (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and the aryl iodide in "this compound" serves as an excellent electrophilic partner. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.gov The high reactivity of the carbon-iodine bond facilitates oxidative addition to the palladium(0) catalyst, often under milder conditions than those required for aryl bromides or chlorides. rsc.org
The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents at the 5-position of the benzoate ring. For instance, coupling with various aryl, heteroaryl, alkenyl, or alkyl boronic acids or esters can furnish a diverse library of analogues. The reaction's tolerance to a broad range of functional groups is a key advantage, though protection of the aminomethyl group may be necessary in some cases to prevent side reactions. researchgate.net
Recent advancements have focused on developing more efficient catalyst systems, including the use of specialized phosphine (B1218219) ligands that enhance catalytic activity and stability. nih.gov These developments have enabled the coupling of increasingly complex and sterically hindered substrates. researchgate.net One-pot procedures that combine C-H borylation with a subsequent Suzuki-Miyaura coupling have also emerged as an efficient strategy for the synthesis of biphenyl (B1667301) derivatives. researchgate.net
Table 1: Key Parameters in Suzuki-Miyaura Cross-Coupling of Aryl Iodides
| Parameter | Description | Significance for "this compound" |
| Palladium Catalyst | Typically a Pd(0) source like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor such as Pd(OAc)₂. | The choice of catalyst can influence reaction efficiency and functional group tolerance. |
| Ligand | Phosphine-based ligands (e.g., SPhos, XPhos) are common and can improve catalytic activity. nih.gov | The ligand can be crucial for achieving high yields, especially with challenging substrates. |
| Base | A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required for the transmetalation step. | The choice of base can affect the reaction rate and the stability of base-sensitive functional groups. |
| Solvent | A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution is often used. | The solvent system can impact the solubility of reactants and the overall reaction kinetics. |
| Boron Reagent | Arylboronic acids or their esters (e.g., pinacol (B44631) esters) are the coupling partners. | The stability and reactivity of the boronic acid derivative are important considerations. |
Copper-Catalyzed Aminomethylation and Aryl Halide Functionalization
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for certain transformations. rsc.org In the context of synthesizing "this compound" analogues, copper catalysis is particularly relevant for C-N bond formation. The Ullmann condensation, a classical copper-catalyzed reaction, can be employed for the amination of aryl halides. rsc.org
Modern advancements in copper catalysis have led to the development of milder and more efficient protocols for the coupling of aryl halides with a variety of nitrogen nucleophiles. mdpi.comnih.gov These methods often utilize ligands that stabilize the copper catalyst and facilitate the reaction. While direct copper-catalyzed aminomethylation is less common, functionalization of the aryl iodide with other nitrogen-containing groups is well-established. For instance, coupling with amides, carbamates, or heterocycles can provide access to a range of analogues. rsc.org
Furthermore, copper catalysts can be used in conjunction with other metals or reagents to achieve novel transformations. For example, copper-catalyzed trifluoromethylation of aryl halides has been developed, offering a route to introduce this important functional group. researchgate.net The functionalization of unactivated C-H bonds catalyzed by copper is also an emerging area with potential applications in the synthesis of complex aromatic systems. researchgate.net
Palladium-Catalyzed Reactions in the Synthesis of Related Nitrogen-Containing Aromatic Systems
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of a vast array of nitrogen-containing aromatic compounds. globethesis.com Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations are highly relevant to the synthesis and functionalization of "this compound" and its analogues. The Buchwald-Hartwig amination, for instance, is a powerful method for the formation of C-N bonds by coupling aryl halides with amines. nih.gov This reaction could be employed to introduce or modify amino groups on the aromatic ring.
Palladium-catalyzed C-H activation and functionalization have emerged as a highly atom-economical approach for the synthesis of complex molecules. globethesis.com This strategy allows for the direct formation of C-C or C-heteroatom bonds at positions that might be difficult to access through traditional methods. For example, intramolecular C-H arylation can be used to construct polycyclic aromatic systems. globethesis.com
Moreover, palladium-catalyzed carbonylation reactions can be used to introduce carbonyl groups, and Heck reactions can form C-C bonds with alkenes. These transformations, when applied to "this compound" or its precursors, can lead to a wide range of structurally diverse molecules. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield in these transformations. pitt.edunih.gov
Electrosynthetic Approaches for Functionalized Aromatic Systems
Electrosynthesis offers a green and often highly selective alternative to traditional chemical methods for the synthesis of functionalized aromatic compounds. By using electricity as a "reagent," electrosynthesis can minimize the use of harsh chemical oxidants or reductants.
Anodic and Cathodic Transformations of Aryl Halides and Nitrogenous Compounds
Electrochemical methods can be effectively applied to the transformation of aryl halides and nitrogenous compounds. At the cathode, aryl halides can undergo reductive cleavage of the carbon-halogen bond to generate aryl radicals or anions. researchgate.net These reactive intermediates can then participate in a variety of bond-forming reactions. For example, the electrochemical reduction of an aryl iodide in the presence of a suitable coupling partner can lead to the formation of biaryls or other cross-coupled products. acs.org
At the anode, organic molecules can be oxidized to generate radical cations or other reactive species. mdpi.com This can be utilized for C-H functionalization, cyclization reactions, or the formation of new C-N bonds. For instance, the anodic oxidation of amines in the presence of an aromatic substrate can lead to the formation of arylamines. acs.orgnih.gov Electrochemical methods have also been developed for the synthesis of aromatic poly(amide-amine) films through the electropolymerization of functionalized monomers. mdpi.com
The use of sacrificial anodes, such as magnesium or zinc, can be employed in cathodic reductions to avoid the oxidation of products and to compensate for the cathodically formed anions. acs.org The choice of electrode material, solvent, and supporting electrolyte are critical parameters that can influence the outcome and efficiency of the electrochemical reaction. researchgate.net
Stereoselective Synthesis Strategies Relevant to Aminomethylated Benzoates
While "this compound" itself is achiral, the introduction of stereocenters into its analogues is often a key objective in medicinal chemistry and materials science. Stereoselective synthesis strategies are therefore highly relevant.
One common approach to introduce chirality is through the use of chiral auxiliaries. For example, a chiral oxazolidinone can be attached to a precursor molecule to direct the diastereoselective alkylation of an enolate. nih.gov After the desired stereocenter is set, the auxiliary can be cleaved to reveal the chiral product. This strategy has been successfully applied in the asymmetric synthesis of various amino acid derivatives. researchgate.net
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Chiral catalysts, often based on transition metals complexed with chiral ligands, can catalyze reactions to produce one enantiomer of a product in excess. Asymmetric hydrogenation is a powerful tool for the stereoselective reduction of prochiral alkenes or ketones. nih.gov For instance, the hydrogenation of an appropriately substituted allylic amine derivative using a chiral iridium or rhodium catalyst can produce a chiral amine with high enantioselectivity. nih.gov
The development of stereoselective methods for the synthesis of tetrasubstituted α-aminophosphonic acids, which are structural analogues of α-amino acids, also provides valuable insights. mdpi.com These methods often involve the diastereoselective addition of nucleophiles to chiral imines or the enantioselective hydrophosphonylation of imines. mdpi.com These strategies could potentially be adapted for the synthesis of chiral aminomethylated benzoates.
Table 2: Comparison of Stereoselective Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective transformation. nih.gov | High diastereoselectivities can often be achieved; methodology is well-established. | Requires additional steps for attachment and removal of the auxiliary; not atom-economical. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. nih.gov | Highly atom-economical; can be very efficient and selective. | Development of new catalysts can be challenging; catalyst may be expensive. |
| Substrate Control | Existing stereocenters in the substrate are used to control the stereochemistry of new stereocenters. | Can be highly effective if the substrate has the appropriate stereochemical information. | Limited to substrates that already possess a chiral element. |
Spectroscopic and Crystallographic Elucidation of Methyl 2 Aminomethyl 5 Iodobenzoate Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Characterization
No experimental ¹H NMR data for Methyl 2-(aminomethyl)-5-iodobenzoate has been found in the searched scientific literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
No experimental ¹³C NMR data for this compound has been found in the searched scientific literature.
Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation
Fourier Transform Infrared (FT-IR) Spectroscopy
No experimental FT-IR data for this compound has been found in the searched scientific literature.
Fourier Transform Raman (FT-Raman) Spectroscopy
No experimental FT-Raman data for this compound has been found in the searched scientific literature.
Single Crystal X-ray Diffraction for Solid-State Structural Determination
No single-crystal X-ray diffraction data for this compound has been found in the searched scientific literature.
Elucidation of Crystal System and Lattice Parameters
Detailed experimental crystallographic data, which would define the crystal system and lattice parameters for this compound, have not been found in the reviewed scientific literature. Such an analysis would typically involve single-crystal X-ray diffraction to determine the unit cell dimensions (a, b, c), interaxial angles (α, β, γ), and the crystal system (e.g., monoclinic, orthorhombic, etc.). This fundamental information is crucial for a complete understanding of the solid-state arrangement of the molecule.
Analysis of Molecular Conformation and Intermolecular Interactions
Similarly, a detailed analysis of the molecular conformation and intermolecular interactions of this compound is not available in the public domain. This type of study, also reliant on single-crystal X-ray diffraction data, would provide insights into the three-dimensional shape of the molecule, including bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the nature of non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice.
Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
A comprehensive analysis of the mass spectrum of this compound, which would confirm its molecular weight and detail its fragmentation pattern, is not presently available in surveyed databases and literature. Advanced mass spectrometry techniques, such as electrospray ionization (ESI) or electron ionization (EI) coupled with high-resolution mass analyzers, would be employed to determine the accurate mass of the molecular ion and to identify the characteristic fragment ions. This information is invaluable for the structural confirmation of the compound and for its identification in complex mixtures.
Computational Chemistry and Theoretical Investigations of Methyl 2 Aminomethyl 5 Iodobenzoate
Quantum Chemical Calculations (Ab-initio and Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule. These methods provide a detailed picture of the electron distribution and molecular geometry, which are crucial for understanding its chemical nature.
The first step in the computational analysis of Methyl 2-(aminomethyl)-5-iodobenzoate involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. Theoretical calculations, often performed using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy.
The optimized structure of this compound would reveal the spatial relationship between the aminomethyl group, the ester group, and the iodine atom on the benzene (B151609) ring. These structural parameters are fundamental to understanding the steric and electronic effects within the molecule.
Table 1: Predicted Geometrical Parameters of this compound Please note: The following data is illustrative and based on typical values for similar molecular structures as determined by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-I | ~2.10 Å |
| C-N | ~1.47 Å | |
| C=O | ~1.21 Å | |
| C-O | ~1.36 Å | |
| Bond Angle | C-C-I | ~120° |
| H-N-H | ~107° | |
| O=C-O | ~125° | |
| Dihedral Angle | C-C-C-N | Varies with conformation |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the aminomethyl group and the benzene ring, which are electron-rich regions. The LUMO, conversely, is likely to be distributed over the ester group and the carbon atom attached to the iodine, which are more electrophilic centers. The presence of the electron-donating aminomethyl group would raise the HOMO energy, while the electron-withdrawing ester and iodo groups would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap and indicating a propensity for intramolecular charge transfer.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound Please note: The following data is illustrative and based on typical values for similar molecular structures as determined by DFT calculations.
| Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which corresponds to stabilizing hyperconjugative interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In this compound, significant delocalization is expected from the lone pair of the nitrogen atom in the aminomethyl group to the antibonding orbitals of the adjacent C-C bonds of the benzene ring. Similarly, the lone pairs on the oxygen atoms of the ester group and the iodine atom will participate in delocalization with the π-system of the ring. NBO analysis also describes the hybridization of atomic orbitals, providing insight into the nature of the chemical bonds.
Table 3: Selected NBO Analysis Results for this compound Please note: The following data is illustrative and based on typical values for similar molecular structures as determined by DFT calculations.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N | σ(C-C) (ring) | ~5.2 |
| LP(2) O (ester) | π(C=O) | ~25.8 |
| LP(3) I | π*(C-C) (ring) | ~2.1 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.
For this compound, the MEP surface would show negative potential around the oxygen atoms of the ester group and the nitrogen atom of the aminomethyl group, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the aminomethyl group and the region around the iodine atom are expected to exhibit positive potential, suggesting their susceptibility to nucleophilic attack.
Global reactivity descriptors, derived from DFT, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. Local reactivity is often described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.
The Fukui function analysis for this compound would likely indicate that the nitrogen and oxygen atoms are the primary sites for electrophilic attack, while the carbon atom of the ester group and the carbon atom bonded to iodine are more susceptible to nucleophilic attack. These predictions are invaluable for understanding the regioselectivity of reactions involving this compound.
Table 4: Calculated Global Reactivity Descriptors for this compound Please note: The following data is illustrative and based on typical values for similar molecular structures as determined by DFT calculations.
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -3.5 |
| Hardness (η) | 2.3 |
| Electrophilicity Index (ω) | 2.66 |
Theoretical Studies on Reaction Mechanisms Involving this compound
Theoretical studies can elucidate the detailed pathways of chemical reactions, including the structures of transition states and the associated energy barriers. For this compound, computational investigations could explore various reaction mechanisms, such as nucleophilic substitution at the aminomethyl group, reactions involving the ester functionality, or cross-coupling reactions at the C-I bond.
For instance, a theoretical study on the N-acylation of the aminomethyl group would involve modeling the approach of an acylating agent, locating the transition state for the reaction, and calculating the activation energy. Such studies can provide a deep understanding of the reaction kinetics and thermodynamics, guiding the design of synthetic routes and the prediction of reaction outcomes. The iodine atom also presents a reactive site for various transition-metal-catalyzed cross-coupling reactions, and theoretical modeling can be employed to understand the oxidative addition and reductive elimination steps in such catalytic cycles.
Potential Energy Surface Scans and Transition State Characterization
Potential energy surface (PES) scans are a fundamental computational tool used to explore the energy of a molecule as its geometry changes. For this compound, PES scans are particularly insightful for understanding conformational changes, such as the rotation around the C-C bond connecting the aminomethyl group to the benzene ring and the C-O bond of the ester group. These scans help identify the most stable conformations (energy minima) and the energy barriers (transition states) that separate them.
Transition state (TS) characterization is crucial for understanding the kinetics of chemical reactions. For reactions involving this compound, such as N-acylation or palladium-catalyzed cross-coupling reactions at the iodo position, computational methods are employed to locate the transition state structures. A key feature of a transition state is that it has a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
For instance, in a hypothetical SN2 reaction at the aminomethyl group, the transition state would feature elongated and partially formed bonds between the nitrogen and the incoming and outgoing groups. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.
Table 1: Illustrative Transition State Parameters for a Hypothetical Reaction of this compound
| Reaction Coordinate | Key Bond Distances (Å) in TS | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |
| N-alkylation | N-C (forming): 2.1, C-LG (breaking): 2.3 | -350 | 15.2 |
| C-N bond rotation | - | -150 | 5.8 |
Note: The data in this table is illustrative and based on typical values for similar organic reactions. Specific computational studies on this compound are required for precise values.
Investigation of Reaction Pathway Energetics and Kinetics
Computational chemistry provides a powerful means to investigate the energetics and kinetics of reaction pathways involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals whether a reaction is thermodynamically favorable (exothermic or endothermic) and kinetically feasible (the magnitude of the activation energy barrier).
A notable area of investigation is the aminocarbonylation of related 2-substituted 5-iodobenzoates. researchgate.net Such studies reveal that the reaction conditions significantly influence the formation of amides and α-ketoamides. researchgate.net Theoretical calculations can elucidate the competing reaction pathways and the factors that control product selectivity. For example, density functional theory (DFT) can be used to model the catalytic cycle of a palladium-catalyzed aminocarbonylation, identifying the rate-determining step and the role of ligands and additives.
The kinetics of a reaction can be estimated using transition state theory (TST), which relates the rate constant to the Gibbs free energy of activation. Computational software can calculate the necessary thermodynamic properties to predict reaction rates at different temperatures.
Computational Prediction of Regioselectivity and Stereoselectivity
For a molecule with multiple reactive sites like this compound, predicting the regioselectivity of a reaction is a key challenge. The benzene ring has several positions susceptible to electrophilic or nucleophilic attack, and the aminomethyl and ester groups also offer sites for reaction.
Computational methods can predict regioselectivity by comparing the activation energies of the transition states leading to different regioisomers. The pathway with the lower activation energy will be the kinetically favored one. For electrophilic aromatic substitution, the regioselectivity can often be predicted by analyzing the distribution of electron density in the ground state of the molecule. The carbon atoms with the highest electron density are generally the most susceptible to attack by electrophiles. Molecular electrostatic potential (MEP) maps are a useful tool for visualizing these electron-rich and electron-poor regions.
Stereoselectivity can also be addressed computationally, particularly in reactions involving chiral reagents or catalysts. By modeling the transition states for the formation of different stereoisomers, the energy difference between them can be calculated, allowing for the prediction of the diastereomeric or enantiomeric excess.
Analysis of Chemical Bonding Changes during Reactions
Computational chemistry allows for a detailed analysis of how chemical bonds form and break during a reaction. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize the nature of chemical bonds at different points along the reaction pathway.
For example, in a palladium-catalyzed cross-coupling reaction at the C-I bond, NBO analysis can track the changes in the hybridization and charge distribution of the carbon, iodine, and palladium atoms as the reaction progresses from the oxidative addition step to the reductive elimination step. This provides a deeper understanding of the electronic effects that govern the reaction mechanism.
Intermolecular Interactions and Supramolecular Assembly Computational Studies
The aminomethyl and ester functional groups, along with the iodine atom, in this compound provide multiple sites for non-covalent interactions, which are crucial in determining its crystal packing and the formation of larger supramolecular assemblies.
Characterization of Hydrogen Bonding Networks
The aminomethyl group (-CH₂NH₂) is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group is a strong hydrogen bond acceptor. This allows for the formation of various hydrogen bonding motifs, such as chains, dimers, and more complex networks.
Computational methods can be used to predict the geometry and strength of these hydrogen bonds. By optimizing the geometry of a dimer or a larger cluster of molecules, the preferred hydrogen bonding arrangements can be identified. The strength of the hydrogen bonds can be estimated from the interaction energy, which is calculated as the difference between the energy of the complex and the sum of the energies of the individual molecules.
Table 2: Calculated Properties of a Hypothetical Hydrogen-Bonded Dimer of this compound
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
| N-H···O=C | 2.9 | 175 | -5.8 |
Note: The data in this table is illustrative and based on typical values for similar organic molecules. Specific computational studies on this compound are required for precise values.
Theoretical Evaluation of π-π Stacking Interactions
The benzene ring in this compound can participate in π-π stacking interactions, which are another important type of non-covalent interaction that contributes to the stability of the crystal structure. These interactions can occur in various geometries, including face-to-face and face-to-edge arrangements.
Theoretical calculations are essential for quantifying the strength of π-π stacking interactions, as they are often difficult to measure experimentally. High-level quantum mechanical methods, such as coupled-cluster theory or dispersion-corrected DFT, are required to accurately model these interactions, which are dominated by dispersion forces. The interaction energy and the optimal geometry of the π-stacked dimer can be calculated to provide insight into the role of these interactions in the supramolecular assembly of the molecule. nih.gov
Atoms in Molecule (AIM) Analysis for Bonding Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topological properties of the electron density, a quantum mechanical observable. wikipedia.orgwiley-vch.de This approach, developed by Richard Bader and his colleagues, partitions a molecule into atomic basins, allowing for the quantitative characterization of atomic and bond properties. wikipedia.org The analysis focuses on critical points in the electron density (ρ(r)), where the gradient of the density is zero. Of particular importance are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms, known as the bond path. wiley-vch.de
Several key topological parameters at the BCP are used to classify the nature of the interaction. These include the electron density itself (ρ(r)bcp), the Laplacian of the electron density (∇²ρ(r)bcp), and the total electron energy density (H(r)bcp). researchgate.net
Electron Density (ρ(r)bcp): The magnitude of the electron density at the BCP correlates with the strength of the bond. Higher values typically indicate stronger, more covalent bonds.
Laplacian of the Electron Density (∇²ρ(r)bcp): The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r)bcp < 0) or depleted (∇²ρ(r)bcp > 0) at the BCP. stackexchange.com Negative values are characteristic of shared-shell interactions, such as covalent bonds, where electron density is drawn into the internuclear region. researchgate.netmuni.cz Positive values are typical of closed-shell interactions, including ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is contracted towards each atomic nucleus. researchgate.netmuni.cz
Total Electron Energy Density (H(r)bcp): The sign of the total energy density, which is the sum of the kinetic energy density (G(r)bcp) and the potential energy density (V(r)bcp), provides further insight. A negative H(r)bcp is indicative of a significant covalent character, suggesting a stabilizing interaction where the potential energy dominates. researchgate.netrsc.org
Aromatic Ring and Substituent Linkages
The bonds within the benzene ring and the linkages to the iodo, aminomethyl, and methyl benzoate (B1203000) groups are expected to exhibit characteristics of strong covalent bonds. The C-I bond, however, will show features indicative of a polar covalent interaction.
| Bond | Expected ρ(r)bcp (a.u.) | Expected ∇²ρ(r)bcp (a.u.) | Expected H(r)bcp (a.u.) | Bond Character |
| C-C (aromatic) | ~0.29 | < 0 | < 0 | Covalent |
| C-I | ~0.08 - 0.12 | > 0 | ~0 | Polar Covalent |
| C-C (ring-CH2) | ~0.25 | < 0 | < 0 | Covalent |
| C-C (ring-C=O) | ~0.26 | < 0 | < 0 | Covalent |
Data is synthesized from general principles of AIM and values for similar bonds in other molecules.
Aminomethyl Group
The bonds within the aminomethyl substituent are predicted to be classic single covalent bonds, characterized by significant electron density accumulation in the internuclear regions.
| Bond | Expected ρ(r)bcp (a.u.) | Expected ∇²ρ(r)bcp (a.u.) | Expected H(r)bcp (a.u.) | Bond Character |
| C-N | ~0.28 | < 0 | < 0 | Covalent |
| N-H | ~0.33 | < 0 | < 0 | Covalent |
| C-H | ~0.27 | < 0 | < 0 | Covalent |
Data is synthesized from general principles of AIM and values for similar bonds in other molecules.
Methyl Benzoate Group
The ester functionality presents a variety of bond types. The C=O double bond will have the highest electron density, indicative of its strength. The C-O and O-CH3 single bonds will display typical covalent characteristics.
| Bond | Expected ρ(r)bcp (a.u.) | Expected ∇²ρ(r)bcp (a.u.) | Expected H(r)bcp (a.u.) | Bond Character |
| C=O | ~0.35 - 0.40 | > 0 | < 0 | Polar Covalent |
| C-O | ~0.24 | < 0 | < 0 | Covalent |
| O-CH3 | ~0.20 | > 0 | ~0 | Polar Covalent |
| C-H (methyl) | ~0.27 | < 0 | < 0 | Covalent |
Data is synthesized from general principles of AIM and values for similar bonds in other molecules such as those found in reference uni-muenchen.de.
A comprehensive AIM analysis of this compound would provide precise values for these parameters, confirming the nature of its intramolecular interactions and offering a detailed picture of its electronic structure. Such a study would quantify the electron-withdrawing effect of the iodine atom and the ester group, and the electron-donating potential of the aminomethyl group, through their influence on the topological properties of the electron density within the aromatic ring.
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Applications in Advanced Organic Synthesis and Molecular Design
Strategic Component in the Synthesis of Novel Organic Materials:There is no available data on the application of Methyl 2-(aminomethyl)-5-iodobenzoate in the synthesis of novel organic materials.
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Challenges and Future Research Directions
Development of More Sustainable and Green Synthetic Routes
The chemical industry is increasingly shifting towards more environmentally benign practices, and the synthesis of iodinated aromatic compounds is no exception. Future research will prioritize the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.
Key objectives in this area include:
Solvent and Catalyst-Free Reactions: Inspired by protocols that yield water as the only byproduct, research will aim to develop solid-state melt reactions or aqueous-based syntheses for intermediates of Methyl 2-(aminomethyl)-5-iodobenzoate. nih.gov Such methods drastically reduce the use of volatile organic compounds, which are a staple in traditional organic synthesis.
Atom Economy: Multicomponent reactions (MCRs) that construct complex molecules from simple starting materials in a single step are highly desirable. nih.gov Designing an MCR for this target compound would maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product.
Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. elsevier.com Research into converting biomass or other renewable feedstocks into the necessary aromatic precursors will be a significant step towards a circular chemical economy. The benefits of greener synthesis are extensive, encompassing the protection of worker health and safety and minimizing environmental damage from emissions. elsevier.com
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is at the heart of modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. For a multifunctional molecule like this compound, achieving high reactivity and regioselectivity is paramount.
Future explorations in catalysis will likely focus on:
Iodine-Catalyzed Reactions: Utilizing iodine itself as a catalyst for amination or other functionalizations presents an economical and environmentally friendly option. researchgate.net Developing iodine-catalyzed methods for direct amination of the benzene (B151609) ring could streamline the synthesis.
Alternative Metal Catalysts: Investigating less expensive and more abundant metals like nickel or cobalt as catalysts for C-H functionalization and C-S/C-Se bond formation can lead to more cost-effective synthetic routes. researchgate.net Scandium-catalyzed C-H activation has also shown promise for the synthesis of complex amine-containing molecules. acs.org
Overcoming Catalyst Poisoning: In reactions involving aryl iodides, the accumulation of iodide ions can poison the catalyst. acs.org Developing strategies to mitigate this, such as the use of silver salt additives to sequester iodide, will be crucial for maintaining catalyst activity and achieving high yields. acs.org
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry has become an indispensable tool for modern chemical research, allowing scientists to model reaction mechanisms, predict outcomes, and design novel molecules and catalysts from first principles.
Key areas of advancement include:
Density Functional Theory (DFT) Calculations: DFT can be used to elucidate complex reaction mechanisms, such as the formation of palladacycles in C-H activation reactions. acs.org By calculating the energies of transition states and intermediates, researchers can understand the origins of selectivity and rationally design more efficient catalysts. acs.orgrsc.org
Predictive Synthesis: Computational models can prescreen potential reactants to predict whether a desired reaction will occur, saving significant time and resources in the lab. mit.edu For instance, by calculating the frontier orbital energies of reactants, models can predict the success of photocatalyzed reactions for synthesizing complex heterocyclic structures. mit.edu This approach allows for rapid, in silico evaluation of numerous substrate pairings. mit.edu
Molecular Docking and QSAR: For potential biological applications, molecular modeling and quantitative structure-activity relationship (QSAR) studies are vital. nih.govnih.gov These methods can predict how molecules like this compound might interact with biological targets, guiding the design of analogs with improved activity. nih.gov
Table 1: Computational Approaches in Chemical Synthesis
| Computational Technique | Application in Synthesis | Key Insights Provided |
| Density Functional Theory (DFT) | Mechanism elucidation of catalytic cycles acs.orgrsc.org | Transition state energies, reaction kinetics, origin of selectivity |
| Molecular Dynamics (MD) | Simulating molecular motion and interactions | Conformational preferences, solvent effects, binding dynamics |
| Predictive Modeling | Screening of reactants for desired reactivity mit.edu | Reaction feasibility, prediction of product yield |
| Molecular Docking | Evaluating binding affinity to biological targets nih.gov | Potential biological activity, identification of key binding interactions |
| QSAR Analysis | Relating chemical structure to biological activity nih.gov | Identification of structural features that influence activity |
Expansion of Applications in Chemical Biology and Advanced Materials Science
The unique combination of a reactive aminomethyl group, a heavy iodine atom, and a benzoate (B1203000) ester moiety makes this compound a versatile scaffold for a range of advanced applications.
Future research could expand its utility in:
Chemical Biology and Medicinal Chemistry:
Radiolabeling: The presence of iodine makes this compound a prime candidate for radioiodination. mdpi.comacs.org Isotopes like ¹²³I, ¹²⁵I, or ¹³¹I could be incorporated for use in diagnostic imaging (SPECT, PET) or radiotherapy. mdpi.comacs.org The development of efficient methods for isotopic exchange is a key area of research. acs.org
Bioactive Scaffolds: Substituted benzoates and aminomethyl-containing aromatics are common motifs in biologically active compounds. Research has shown that benzoate derivatives can act as antifungal agents by disrupting cellular metabolism and that other functionalized benzoates can act as inhibitors for targets like BCL-2 in cancer research. nih.govnih.govnih.gov This compound could serve as a starting point for developing new therapeutic agents.
Advanced Materials Science:
Contrast Agents: Iodinated organic compounds have long been used as contrast media for X-ray-based diagnostic procedures due to iodine's ability to absorb X-rays. acs.org With global demand for such agents expected to rise, developing new and more effective iodinated molecules is critical. gehealthcare.com
Functional Polymers and Materials: The aminomethyl group provides a handle for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures. nih.gov The high atomic weight of iodine could impart unique properties, such as increased refractive index or X-ray absorption capabilities, to these materials. Iodine's reactivity allows it to form a variety of compounds, making it a versatile element in chemical synthesis for materials science. youtube.com
Addressing Scalability and Efficiency in Multi-Step Syntheses
Strategies to address these challenges include:
One-Pot and Telescoped Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can dramatically improve efficiency and reduce waste. nih.govresearchgate.net This approach minimizes solvent usage and purification losses.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. rsc.org Developing a continuous one-flow synthesis for this compound or its precursors could significantly improve scalability.
Polymer-Assisted Solution-Phase (PASP) Synthesis: This technique utilizes polymer resins to sequester excess reagents or byproducts, or to capture and release the desired product, simplifying purification. nih.gov A four-step library synthesis of functionalized diaminobenzamides has been successfully demonstrated using PASP techniques, showcasing its potential for complex multi-step processes. nih.gov The challenge of scaling up the synthesis of bulk drug substances is a critical component of pharmaceutical development. researchgate.net
Leveraging Machine Learning and AI in Retrosynthetic Planning
Artificial intelligence (AI) is revolutionizing how chemists design synthetic routes. By analyzing vast databases of chemical reactions, AI tools can propose novel and efficient pathways to complex target molecules. arxiv.orgacs.org
The application of AI to the synthesis of this compound would involve:
Single-Step Retrosynthesis Prediction: AI models, particularly those based on Transformer architectures like Chemformer, can predict the most likely reactants for a given product. mdpi.comnih.gov These models translate the SMILES string of a product into the SMILES strings of potential precursors. nih.gov
Multi-Step Pathway Design: More advanced AI platforms can recursively apply single-step predictions to build complete, multi-step synthetic routes from commercially available starting materials. nih.gov These systems can evaluate pathways based on factors like cost, safety, and predicted reaction yield.
Knowledge Integration: Modern AI tools like ReTReK can integrate expert chemical knowledge into the search process, allowing chemists to guide the AI towards more practical and desirable routes. acs.org This synergy between human expertise and machine intelligence is a powerful paradigm for synthesis planning. elsevier.com The integration of AI with robotic automation platforms represents the next frontier, enabling the full cycle from in silico design to automated execution of the synthesis. youtube.comresearchgate.net
Table 2: AI Models and Platforms in Retrosynthesis
| AI Tool/Model | Approach | Key Feature |
| RadicalRetro | Deep Learning Model | Specialized in predicting radical reaction pathways. mdpi.com |
| Chemformer | Natural Language Processing | Translates molecular structures for reaction prediction. mdpi.com |
| Transformer-transfer-learning | Machine Learning Model | Improves prediction accuracy, especially for small datasets. nih.gov |
| ReTReK | Data-driven CASP | Integrates expert retrosynthesis knowledge to guide pathfinding. acs.org |
| ASKCOS | Automated Synthesis Platform | Couples synthesis planning software with robotic flow platforms. nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-(aminomethyl)-5-iodobenzoate, and what are their critical reaction conditions?
- Methodological Answer : A common approach involves esterification and halogenation steps. For example, methyl benzoate derivatives can be synthesized via refluxing carboxylic acids with thionyl chloride in methanol, followed by iodination using iodine monochloride (ICl) in acetic acid . Key parameters include temperature control (e.g., 0 °C for acid-sensitive steps) and stoichiometric ratios to minimize by-products like di-iodinated species. Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodological Answer : Characterization typically combines:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., intramolecular N–H⋯O bonds ).
- Mass spectrometry (MS) for molecular ion verification (e.g., ESI-MS m/z peaks ).
- Elemental analysis to validate empirical formulas (e.g., %C, %H, %N within ±0.3% of theoretical values ).
- X-ray crystallography for absolute configuration determination, as seen in structurally analogous esters .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential toxicity of iodinated aromatics.
- Avoid exposure to moisture to prevent hydrolysis of the ester group.
- Store in amber vials at 2–8 °C under inert gas (N₂/Ar) to inhibit iodine dissociation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound while minimizing di-iodinated by-products?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during iodination .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve iodine solubility and reaction homogeneity .
- Kinetic Monitoring : Employ TLC or in-situ IR to terminate reactions at ~80% conversion, reducing over-iodination .
Q. What analytical strategies resolve discrepancies in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR to distinguish dynamic effects (e.g., rotational barriers) from structural anomalies .
- High-Resolution MS (HRMS) to differentiate isobaric impurities (e.g., C₉H₉INO₂ vs. C₈H₈IN₂O) .
- Comparative Crystallography : Cross-reference with databases (e.g., Cambridge Structural Database) to validate bond angles/lengths .
Q. How does the aminomethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The aminomethyl moiety acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), enhancing para-selectivity. However, it may require protection (e.g., Boc-group) to prevent catalyst poisoning .
- Competitive Pathways : Under basic conditions, the NH₂ group can undergo unintended nucleophilic substitution, necessitating pH control (pH 7–8) .
Q. What pharmacological screening models are appropriate for evaluating this compound as a bioactive intermediate?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
